2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-
CAS No.: 14423-08-6
Cat. No.: VC18718445
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14423-08-6 |
|---|---|
| Molecular Formula | C10H10ClNO2 |
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
| Standard InChI Key | IXHNVULJXFVLKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity
2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- is defined by the IUPAC name 3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one. Its canonical SMILES representation, , illustrates the spatial arrangement of the oxazolidinone core, methyl group, and chlorophenyl substituent. The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding and van der Waals interactions, contributes to its biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 14423-08-6 |
| Molecular Formula | |
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one |
| InChI Key | IXHNVULJXFVLKD-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 2.3 |
Stereochemical Considerations
The compound’s stereochemistry plays a critical role in its interactions with biological targets. Asymmetric synthesis methods, such as catalytic enantioselective cyclization, yield enantiomerically enriched forms that exhibit distinct pharmacokinetic profiles. For instance, the (S)-enantiomer demonstrates enhanced ribosomal binding affinity compared to its (R)-counterpart, underscoring the importance of chiral resolution in therapeutic applications.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-(4-chlorophenyl)-5-methyl-oxazolidinone typically begins with the condensation of 4-chlorobenzaldehyde with 2-amino-1-propanol under acidic conditions. This step forms an imine intermediate, which undergoes cyclization via nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon, yielding the oxazolidinone ring.
Advanced Synthetic Strategies
Recent advancements leverage continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and improve yields (>85%) while minimizing byproducts. Green chemistry approaches, such as solvent-free mechanochemical synthesis, further enhance sustainability. Additionally, enzymatic catalysis using lipases or transaminases enables stereoselective production, critical for pharmaceutical-grade material.
Biological Activity and Mechanism
Antibacterial Efficacy
3-(4-Chlorophenyl)-5-methyl-oxazolidinone inhibits bacterial growth by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. It exhibits potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 0.5–4 μg/mL.
Structure-Activity Relationships (SAR)
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Chlorophenyl Group: The electron-withdrawing chlorine atom enhances membrane permeability and target affinity.
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Methyl Substituent: Steric effects from the methyl group optimize ribosomal binding while reducing off-target interactions.
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Oxazolidinone Core: The ring’s rigidity ensures proper orientation of pharmacophoric groups.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization. Functionalization at the oxazolidinone nitrogen or methyl position generates analogs with improved bioavailability or reduced toxicity. For example, introducing a piperazinyl group enhances water solubility, addressing pharmacokinetic limitations of the parent molecule.
Hybrid Molecules
Conjugation with fluoroquinolones or β-lactams produces hybrid antibiotics with dual mechanisms of action, overcoming resistance mediated by efflux pumps or enzyme inactivation.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 3-(4-chlorophenyl)-5-methyl-oxazolidinone with its 3-(3-chlorophenyl) (PubChem CID 137350108) and 2-methyl-5-one (PubChem CID 15743962) analogs reveals that:
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4-Chloro substitution maximizes antibacterial potency due to optimal electronic and steric effects.
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Methyl placement at position 5 (vs. 2) improves metabolic stability by shielding the oxazolidinone ring from hepatic enzymes .
Table 2: Activity Comparison of Oxazolidinone Derivatives
| Compound | MIC (μg/mL) vs. MRSA | LogP |
|---|---|---|
| 3-(4-Chlorophenyl)-5-methyl | 1.2 | 2.3 |
| 3-(3-Chlorophenyl)-5-methyl | 2.8 | 2.5 |
| 2-Methyl-5-one | 4.5 | 1.9 |
Challenges and Future Directions
While 3-(4-chlorophenyl)-5-methyl-oxazolidinone shows promise, its clinical translation requires addressing:
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Toxicity: Dose-dependent myelosuppression observed in preclinical models necessitates structural modifications.
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Resistance: Emerging mutations in ribosomal RNA (e.g., G2576U) demand next-generation analogs with altered binding modes.
Future research should prioritize in vivo efficacy studies and computational modeling to predict resistance pathways.
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